4-[2-(4-Methylphenoxy)ethyl]morpholine
Description
4-[2-(4-Methylphenoxy)ethyl]morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) connected via an ethyl chain to a phenoxy group substituted with a methyl group at the para position. Morpholine derivatives are frequently explored for their bioactivity, solubility, and pharmacokinetic properties, making them key intermediates in drug discovery .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[2-(4-methylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO2/c1-12-2-4-13(5-3-12)16-11-8-14-6-9-15-10-7-14/h2-5H,6-11H2,1H3 |
InChI Key |
BKXZNKKZLXRTMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy group’s substituent significantly influences electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Substituent Effects on Phenoxy-Morpholine Derivatives
Key Observations :
Morpholine-Linked Heterocycles and Bioactivity
Morpholine derivatives with extended heterocyclic systems exhibit diverse biological activities:
Table 2: Bioactive Morpholine Derivatives
Key Findings :
- The arotinoid in demonstrated potent antitumor effects with lower bone toxicity compared to retinoic acids, highlighting morpholine’s role in reducing side effects .
- Sulfonyl derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) exhibit defined melting points and are synthesized via Grignard reactions, suggesting utility in stable intermediates .
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